molecular formula C14H14Br4O2 B14671883 1,1'-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(2,2-dibromoethan-1-one) CAS No. 35928-58-6

1,1'-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(2,2-dibromoethan-1-one)

Cat. No.: B14671883
CAS No.: 35928-58-6
M. Wt: 533.9 g/mol
InChI Key: VWEFPYCCZXLELO-UHFFFAOYSA-N
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Description

1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(2,2-dibromoethan-1-one) is a synthetic organic compound characterized by its unique structure, which includes a tetramethyl-substituted phenylene core and two dibromoethanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(2,2-dibromoethan-1-one) typically involves the bromination of a precursor compound, such as 2,3,5,6-tetramethyl-1,4-phenylenediamine. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as chloroform or carbon tetrachloride, under controlled temperature and stirring conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(2,2-dibromoethan-1-one) can undergo various chemical reactions, including:

    Substitution Reactions: The dibromoethanone groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced derivatives.

    Oxidation Reactions: The phenylene core can undergo oxidation to form quinones or other oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve mild heating and the use of polar solvents.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ethanone derivatives, while reduction can produce alcohols or other reduced compounds.

Scientific Research Applications

1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(2,2-dibromoethan-1-one) has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(2,2-dibromoethan-1-one) exerts its effects depends on the specific application and reaction context. In general, the compound’s reactivity is influenced by the electron-withdrawing effects of the dibromoethanone groups and the electron-donating effects of the tetramethyl-substituted phenylene core. These electronic effects can modulate the compound’s interactions with various molecular targets, such as enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(2,2-dibromoethan-1-one) is unique due to its combination of brominated ethanone groups and a tetramethyl-substituted phenylene core

Properties

CAS No.

35928-58-6

Molecular Formula

C14H14Br4O2

Molecular Weight

533.9 g/mol

IUPAC Name

2,2-dibromo-1-[4-(2,2-dibromoacetyl)-2,3,5,6-tetramethylphenyl]ethanone

InChI

InChI=1S/C14H14Br4O2/c1-5-6(2)10(12(20)14(17)18)8(4)7(3)9(5)11(19)13(15)16/h13-14H,1-4H3

InChI Key

VWEFPYCCZXLELO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C(=O)C(Br)Br)C)C)C(=O)C(Br)Br)C

Origin of Product

United States

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